molecular formula C21H24N2O5 B4643641 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4643641
M. Wt: 384.4 g/mol
InChI Key: OEURSYDHLBXRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s as a compound that could induce tumor necrosis in mice, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by activating the immune system and promoting the production of cytokines, which are proteins that help regulate the immune response. 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can help prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ), which can help activate the immune system. In addition, 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been extensively studied and has shown promising results in preclinical studies. In addition, 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the effectiveness of other cancer treatments, which could make it a valuable addition to current cancer treatment regimens. However, 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some limitations, such as poor solubility and stability, which could make it difficult to use in clinical settings.

Future Directions

There are a number of future directions for research on 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new formulations and delivery methods that could improve the solubility and stability of 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide. In addition, further studies are needed to fully understand the mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide and to identify the best combination therapies for its use in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in humans.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer cells. In addition, 1-(2,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-6-4-14(5-7-16)12-22-21(25)15-10-20(24)23(13-15)18-9-8-17(27-2)11-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEURSYDHLBXRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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